1-(difluoromethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride
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Overview
Description
1-(Difluoromethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a methyl group, and a propyl group attached to a pyrazole ring, with an amine group further modified by hydrochloride. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(difluoromethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride involves several steps, starting from readily available precursors. One common method involves the difluoromethylation of a pyrazole derivative. This process can be achieved through various routes, including:
Electrophilic Difluoromethylation: Using reagents such as ClCF2H or other difluorocarbene precursors to introduce the difluoromethyl group onto the pyrazole ring.
Nucleophilic Difluoromethylation: Employing nucleophilic difluoromethylating agents to achieve the desired substitution.
Radical Difluoromethylation: Utilizing radical initiators to facilitate the addition of the difluoromethyl group.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purities, with considerations for scalability and cost-effectiveness.
Chemical Reactions Analysis
1-(Difluoromethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
1-(Difluoromethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins . The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
1-(Difluoromethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound shares the difluoromethyl and pyrazole moieties but differs in the substitution pattern.
Difluoromethylornithine: Known for its antiviral properties, this compound also contains a difluoromethyl group but has a different core structure.
Trifluoromethylated Pyrazoles: These compounds have a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity.
Properties
Molecular Formula |
C8H14ClF2N3 |
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Molecular Weight |
225.67 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C8H13F2N3.ClH/c1-3-4-11-7-5-13(8(9)10)12-6(7)2;/h5,8,11H,3-4H2,1-2H3;1H |
InChI Key |
RBIBPKVSIPISGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CN(N=C1C)C(F)F.Cl |
Origin of Product |
United States |
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